molecular formula C19H21NO3 B11543660 Isopentyl 4-(benzoylamino)benzoate

Isopentyl 4-(benzoylamino)benzoate

Cat. No.: B11543660
M. Wt: 311.4 g/mol
InChI Key: NYUMBAHKMIBFCS-UHFFFAOYSA-N
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Description

Isopentyl 4-(benzoylamino)benzoate is an ester derivative featuring a benzoylamino group (-NHCOC₆H₅) at the para position of the benzoate core, with an isopentyl (3-methylbutyl) ester moiety. The isopentyl variant likely shares synthetic routes, where the ethyl group is replaced with isopentyl alcohol during esterification.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

3-methylbutyl 4-benzamidobenzoate

InChI

InChI=1S/C19H21NO3/c1-14(2)12-13-23-19(22)16-8-10-17(11-9-16)20-18(21)15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,21)

InChI Key

NYUMBAHKMIBFCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopentyl 4-(benzoylamino)benzoate typically involves esterification reactions. One common method is the reaction of 4-(benzoylamino)benzoic acid with isopentyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopentyl 4-(benzoylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces 4-(benzoylamino)benzoic acid and isopentyl alcohol.

    Reduction: Yields the corresponding alcohols.

    Transesterification: Forms different esters depending on the alcohol used.

Scientific Research Applications

Isopentyl 4-(benzoylamino)benzoate has various applications in scientific research:

    Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Isopentyl 4-(benzoylamino)benzoate primarily involves its ester bond. In biological systems, esterases can hydrolyze the ester bond, releasing the active components. The benzoylamino group may interact with specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Ethyl 4-(Benzoylamino)Benzoate

  • Structure: Ethyl ester with a benzoylamino substituent.
  • Synthesis : Produced from benzoyl chloride and benzocaine .
  • Applications : Intermediate for synthesizing triazole-thione derivatives (e.g., antitumor or antimicrobial agents) .
  • Key Properties : Lower molecular weight (269.30 g/mol) compared to the isopentyl analog, reducing lipophilicity.

Isoamyl 4-(Dimethylamino)Benzoate

  • Structure: Isoamyl ester with a dimethylamino (-N(CH₃)₂) group.
  • Properties : Molecular weight 235.32 g/mol; CAS 21245-01-2 .
  • Contrast: The dimethylamino group increases basicity and solubility in acidic environments compared to the benzoylamino group.

Pyridazine/Isoxazole Derivatives (I-6230, I-6273, etc.)

  • Examples: I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (MW 362.43 g/mol) . I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate .
  • Applications : Designed as drug candidates, likely targeting receptors or enzymes due to heterocyclic substituents.
  • Key Difference: The pyridazine/isoxazole groups introduce hydrogen-bonding capabilities, enhancing target specificity compared to benzoylamino derivatives.

Tabulated Comparison of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Applications Safety Considerations
Isopentyl 4-(benzoylamino)benzoate* C₁₉H₂₁NO₃ 311.38 (calculated) Benzoylamino, isopentyl Pharmaceutical intermediate PPE required; avoid inhalation
Ethyl 4-(benzoylamino)benzoate C₁₆H₁₅NO₃ 269.30 Benzoylamino, ethyl Triazole-thione precursor Handle in fume hood
Isoamyl 4-(dimethylamino)benzoate C₁₄H₂₁NO₂ 235.32 Dimethylamino, isoamyl Laboratory research Eye protection; ventilation
I-6230 C₂₁H₂₂N₄O₂ 362.43 Pyridazinyl, phenethyl Drug candidate Data not available

*Note: Properties for this compound are extrapolated from structural analogs.

Research Findings and Implications

  • Synthetic Flexibility: The benzoylamino group enables modular synthesis of heterocycles (e.g., triazoles), as demonstrated in ethyl 4-(benzoylamino)benzoate derivatives . Isopentyl variants could follow similar pathways.
  • Lipophilicity vs.
  • Safety Profiles: Isoamyl 4-(dimethylamino)benzoate’s safety data emphasize rigorous handling , suggesting benzoylamino derivatives may require comparable precautions.

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